Regulatory and Evidentiary Benchmarking: Terpin Hydrate vs. Guaifenesin (FDA Approval Status)
In contrast to guaifenesin, which remains FDA-approved as the sole Category I (safe and effective) expectorant in the United States, terpin hydrate was removed from the U.S. market in the 1990s. The FDA explicitly determined that 'based on evidence currently available, there are inadequate data to establish general recognition of the safety and effectiveness' of terpin hydrate [1][2]. This represents a binary, regulatorily-enforced differentiation in evidentiary quality, not a marginal difference in clinical potency.
| Evidence Dimension | FDA Regulatory Status (Efficacy and Safety Evidence) |
|---|---|
| Target Compound Data | FDA Category: Not GRAS/E; Removed from market due to lack of efficacy evidence [1]. |
| Comparator Or Baseline | Guaifenesin: FDA Category I (Generally Recognized as Safe and Effective) expectorant [2]. |
| Quantified Difference | Binary: Approved vs. Not Approved/Removed. |
| Conditions | U.S. FDA OTC Drug Review; Federal Register 21 CFR Part 310. |
Why This Matters
Procurement for markets requiring FDA-compliant formulations or those operating under stringent evidence-based formularies must exclude terpin hydrate in favor of guaifenesin.
- [1] FDA. Status of Certain Additional Over-the-Counter Drug Category II and III Active Ingredients. 67 FR 78169. December 23, 2002. View Source
- [2] FDA. Cold, Cough, Allergy, Bronchodilator, and Antiasthmatic Drug Products for Over-the-Counter Human Use. 21 CFR 341.14. View Source
